tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid
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Overview
Description
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component can be introduced through a subsequent reaction, where oxalic acid is reacted with the carbamate derivative to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbamate or piperidine moieties are oxidized to form new products.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl (3-aminocyclobutyl)carbamate
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H25N3O7 |
---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6) |
InChI Key |
WBAOQFZZEURLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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